1,3-Dimethylisobenzofuran
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Overview
Description
1,3-Dimethylisobenzofuran is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing fused benzene and furan rings this compound is characterized by the presence of two methyl groups attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylisobenzofuran can be synthesized through various methods. One common approach involves the reaction of methyl 2-formylbenzoate with aryl metal species in a one-pot synthesis . This method allows for the efficient preparation of symmetric and unsymmetric 1,3-diarylisobenzofurans.
Another method involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This environmentally benign procedure transforms indane derivatives into isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of subcritical water and molecular oxygen provides an eco-friendly and cost-effective approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione.
Cycloaddition: It can participate in cycloaddition reactions with other compounds, such as isobenzofulvene.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Cycloaddition: Reactions with isobenzofulvene are typically carried out under controlled conditions to ensure regioselectivity.
Major Products
Scientific Research Applications
1,3-Dimethylisobenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethylisobenzofuran involves its interaction with molecular targets and pathways. For example, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . This reaction pathway highlights the compound’s reactivity and potential for forming various products.
Comparison with Similar Compounds
1,3-Dimethylisobenzofuran can be compared with other similar compounds, such as:
Isobenzofuranone: Shares a similar core structure but lacks the methyl groups.
Isochromenone: Another benzofuran derivative with different substituents.
Dothideomynone A: A natural product with a similar isobenzofuranone skeleton.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61200-11-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,3-dimethyl-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-6H,1-2H3 |
InChI Key |
OGPQLRAVDCGWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(O1)C |
Origin of Product |
United States |
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